molecular formula C10H18N4O4S2 B4580756 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No. B4580756
M. Wt: 322.4 g/mol
InChI Key: WINSEZOEVZKTOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of such compounds generally involves multi-step chemical reactions, starting from basic building blocks like pyrazoles, piperazines, and sulfonyl chlorides. A nucleophilic substitution reaction may be employed, where 1-benzhydryl-piperazine reacts with methyl sulfonyl chloride under specific conditions to introduce the sulfonyl groups (S. Naveen et al., 2007). This method showcases the typical approach for incorporating sulfonyl functionalities into piperazine derivatives.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, compounds with similar sulfonyl and piperazine structures have been shown to crystallize in the monoclinic crystal system, revealing details about the conformation of the piperazine ring and the geometry around sulfur atoms, which is typically distorted tetrahedral (S. Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity of such molecules can be attributed to the presence of functional groups like sulfonyl and piperazine. These groups can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the reaction conditions and the nature of the reactants involved. The synthesis and reactivity of piperazine derivatives have been explored for their potential in producing a range of biologically active compounds (L. Mallesha et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound in various environments. These properties are influenced by the molecular structure and the intermolecular forces present within the crystal lattice. For closely related compounds, detailed crystallographic analysis provides insights into the packing, hydrogen bonding, and other non-covalent interactions within the crystal structure, affecting their physical properties (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's functional groups. Piperazine and sulfonyl derivatives exhibit a range of activities, from catalytic to biological effects. For example, piperazine has been used as a catalyst in the synthesis of diverse functionalized compounds, indicating its versatility in chemical reactions (M. Yousefi et al., 2018).

Scientific Research Applications

Anticancer Evaluation

Research has shown the anticancer activity of compounds with piperazine substituents, indicating their potential efficacy against various cancer cell lines, including lung, kidney, breast cancer, and leukemia. These findings suggest the utility of piperazine derivatives in the development of new anticancer agents (Turov, 2020).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have demonstrated potent antibacterial and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have shown significant potential as bacterial biofilm and MurB enzyme inhibitors, which are critical targets for developing new antibacterial agents (Mekky & Sanad, 2020).

Synthesis and Drug Development

In drug development, the specificity of piperazine derivatives for targeting certain receptors or enzymes has been explored. For instance, studies on the oxidative metabolism of novel antidepressants involve derivatives of piperazine, highlighting its role in the pharmacokinetics of drug candidates (Hvenegaard et al., 2012).

Antimicrobial Evaluation

The synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups has led to the discovery of compounds with promising antimicrobial activities. This indicates the potential of piperazine derivatives in combating resistant microbial strains (Alsaedi, Farghaly, & Shaaban, 2019).

Material Science

Piperazine derivatives have been used in the synthesis of hyperbranched polymers, offering new materials with potential applications in various industries. These studies demonstrate the versatility and utility of piperazine derivatives in creating novel materials with unique properties (Yan & Gao, 2000).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S2/c1-9-10(8-12(2)11-9)20(17,18)14-6-4-13(5-7-14)19(3,15)16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINSEZOEVZKTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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